The synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride can be achieved through various methods, with one notable approach involving multi-enzyme cascades. This method utilizes variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol into L-3-N-Cbz-aminopiperidine.
For instance, one preparative method involves dissolving benzylamine in acetonitrile, adding a halogenated acetic acid, and then subjecting the mixture to reflux conditions to yield (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride with high purity levels (99.6%) .
The molecular structure of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride features:
InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-/m1./s1
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride can participate in various chemical reactions:
The versatility in reactivity makes this compound valuable for further synthetic applications in organic chemistry.
The mechanism of action for (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride primarily relates to its role as a substrate or inhibitor in biochemical pathways. It may interact with specific enzymes or receptors due to its structural characteristics, influencing biological processes such as:
Experimental data from studies involving similar compounds suggest that its efficacy can depend on the stereochemistry and functional groups present.
The physical and chemical properties of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride include:
These properties are crucial for determining its behavior in various chemical environments and potential applications.
(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride has several scientific applications:
Its multifunctional nature makes it an important compound in both research and industrial settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2